Vidarabinphosphat
Übersicht
Beschreibung
Vidarabine phosphate, also known as 9-β-D-arabinofuranosyladenine monophosphate, is an antiviral compound with significant activity against DNA viruses. It is a nucleoside analog derived from adenosine, where the ribose sugar is replaced by an arabinose moiety. Vidarabine phosphate exhibits antiviral properties and has been used in the treatment of infections caused by herpes simplex virus, varicella-zoster virus, and other DNA viruses .
Wissenschaftliche Forschungsanwendungen
Vidarabinphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Nukleosidanalogen und deren Wechselwirkungen mit Enzymen verwendet.
Biologie: Wird in der Forschung zu DNA-Replikations- und Reparaturmechanismen eingesetzt, da es die virale DNA-Polymerase hemmen kann.
Medizin: Wird auf seine antiviralen Eigenschaften und seine potenzielle Verwendung bei der Behandlung von Virusinfektionen wie Herpes simplex und Varizella-Zoster untersucht.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und als Referenzstandard in der pharmazeutischen Qualitätskontrolle eingesetzt
5. Wirkmechanismus
This compound übt seine antiviralen Wirkungen aus, indem es die Synthese von viraler DNA stört. Es wird sequentiell von zellulären Kinasen zu seiner aktiven Triphosphatform phosphoryliert, die sowohl als Inhibitor als auch als Substrat für die virale DNA-Polymerase wirkt. Dies führt zur Einlagerung von Vidarabintriphosphat in den viralen DNA-Strang, wodurch die Bildung von Phosphodiesterbindungen verhindert und die virale DNA destabilisiert wird. Zusätzlich hemmt die Diphosphatform von Vidarabin die Ribonukleotidreduktase, wodurch die Virusreplikation weiter reduziert wird .
Wirkmechanismus
Target of Action
Vidarabine phosphate, also known as Vidarabine, is a synthetic purine nucleoside analogue . Its primary targets are herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . The inhibitory activity of Vidarabine is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV .
Mode of Action
Vidarabine works by interfering with the synthesis of viral DNA . It is a nucleoside analog and therefore has to be phosphorylated to be active . This is a three-step process in which vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA .
Biochemical Pathways
The biochemical pathway of Vidarabine involves its conversion into Vidarabine monophosphate, a nucleotide analogue, by the viral enzyme thymidine kinase (TK) . The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes . In vitro, Vidarabine triphosphate stops the DNA replication of herpes virus by being incorporated into the DNA strand and preventing the formation of phosphodiester bridges between bases . This ultimately leads to destabilization of the viral DNA strands .
Pharmacokinetics
Vidarabine has a half-life of 60 minutes . It is able to cross the blood–brain barrier (BBB) when converted to its active metabolite . Its solubility is 0.05% , and it has a protein binding of 24-38% .
Result of Action
The result of Vidarabine’s action is the inhibition of viral DNA replication . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA . This ultimately leads to destabilization of the viral DNA strands , thereby stopping the replication of the herpes virus .
Action Environment
The action of Vidarabine can be influenced by various environmental factors. For instance, the stability of Vidarabine phosphate can be affected by temperature. An injection fluid with Vidarabine phosphate was observed to have a 6.1% degradation after steam sterilization for 20 min at 120°C . No significant degradation could be observed after heating in steam for 30 min at 100°c and after storage for four months at 4°c .
Biochemische Analyse
Biochemical Properties
Vidarabine phosphate plays a crucial role in biochemical reactions by interfering with the synthesis of viral DNA . It is a nucleoside analog that must be phosphorylated to become active. This phosphorylation occurs in three steps, converting vidarabine phosphate to its active triphosphate form, ara-ATP . Ara-ATP acts as both an inhibitor and a substrate for viral DNA polymerase, leading to the formation of faulty DNA . Vidarabine phosphate interacts with enzymes such as thymidine kinase, which is encoded by herpes simplex and varicella-zoster viruses .
Cellular Effects
Vidarabine phosphate affects various types of cells and cellular processes by inhibiting viral DNA synthesis . It influences cell function by interfering with cell signaling pathways and gene expression. The compound is phosphorylated by cellular kinases to its active form, which then inhibits viral DNA polymerase . This inhibition prevents the formation of phosphodiester bridges between DNA bases, leading to the destabilization of viral DNA strands .
Molecular Mechanism
The molecular mechanism of vidarabine phosphate involves its sequential phosphorylation by kinases to form ara-ATP . Ara-ATP competitively inhibits dATP, a substrate for viral DNA polymerase, resulting in the incorporation of ara-ATP into the growing viral DNA chain . This incorporation leads to the termination of DNA synthesis and the formation of faulty DNA . Additionally, ara-ADP, the diphosphorylated form of vidarabine, inhibits ribonucleotide reductase, further disrupting viral DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, vidarabine phosphate exhibits changes in its effects over time. The compound is rapidly deaminated in the gastrointestinal tract to ara-Hx . Vidarabine and its metabolites can be found intracellularly for several weeks following administration . There is no evidence of extracellular accumulation . The stability and degradation of vidarabine phosphate are crucial for its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of vidarabine phosphate vary with different dosages in animal models. For instance, a dose of 15 mg/kg/day has been shown to prevent cardiac dysfunction in mice . Higher doses may lead to toxic or adverse effects . The oral LD50 for vidarabine is greater than 5020 mg/kg in mice and rats, indicating a relatively high safety margin .
Metabolic Pathways
Vidarabine phosphate is involved in metabolic pathways that include its phosphorylation to ara-ATP . This active form inhibits viral DNA polymerase and ribonucleotide reductase . The compound is also prone to deamination by adenosine deaminase to inosine . These metabolic pathways are essential for its antiviral activity and influence on metabolic flux and metabolite levels .
Transport and Distribution
Vidarabine phosphate is transported and distributed within cells and tissues through various mechanisms. It is converted to its active metabolite, which can cross the blood-brain barrier . The compound’s distribution is influenced by its affinity for viral thymidine kinase, which converts it to vidarabine monophosphate . This monophosphate is further converted to diphosphate and triphosphate forms by cellular enzymes .
Subcellular Localization
The subcellular localization of vidarabine phosphate is crucial for its activity and function. The compound is sequentially phosphorylated by kinases within the cell to form ara-ATP . This active form is localized in the nucleus, where it inhibits viral DNA polymerase . The targeting signals and post-translational modifications that direct vidarabine phosphate to specific compartments or organelles are essential for its antiviral activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vidarabine phosphate involves the phosphorylation of vidarabine. One common method includes dissolving vidarabine in triethyl phosphate and adding phosphorus oxychloride under low-temperature conditions. This reaction is followed by post-treatment steps such as decolorization with activated carbon to obtain the crude product .
Industrial Production Methods: Industrial production of vidarabine phosphate typically follows a similar synthetic route but is optimized for higher yield and efficiency. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure consistent product quality. The crude product is further refined through crystallization and purification steps to achieve the desired purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vidarabinphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Phosphorylierung, Dephosphorylierung und Glykosylierung. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen der Arabinoseanteil modifiziert wird.
Häufige Reagenzien und Bedingungen:
Phosphorylierung: Phosphorylchlorid in Triethylphosphat unter Niedrigtemperaturbedingungen.
Dephosphorylierung: Enzymatische oder chemische Methoden unter Verwendung von Phosphatasen oder sauren Bedingungen.
Glykosylierung: Enzymatische Methoden unter Verwendung von Glykosyltransferasen.
Hauptprodukte:
Vidarabinmonophosphat: Das Hauptprodukt der Phosphorylierung.
Vidarabindiphosphat und Triphosphat: Entstehen durch sequentielle Phosphorylierungsschritte.
Modifizierte Nukleoside: Entstehen aus Substitutionsreaktionen
Vergleich Mit ähnlichen Verbindungen
Vidarabinphosphat ist unter den Nukleosidanalogen einzigartig, da es die virale DNA-Polymerase sowohl auf Diphosphat- als auch auf Triphosphatniveau hemmen kann. Ähnliche Verbindungen umfassen:
Cytarabin: Ein weiteres Nukleosidanalog, das hauptsächlich in der Krebstherapie eingesetzt wird.
Acyclovir: Ein weit verbreitetes antivirales Medikament, das ebenfalls auf die virale DNA-Polymerase abzielt, aber eine Triphosphorylierung für die Aktivität benötigt.
Ganciclovir: Eine antivirale Verbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlichem Wirkungsspektrum
Die duale inhibitorische Wirkung von this compound auf Diphosphat- und Triphosphatniveau unterscheidet es von diesen anderen Verbindungen und macht es zu einem wertvollen Werkzeug in der antiviralen Forschung und Therapie.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBCSSLTHHNCD-UHTZMRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009318 | |
Record name | Vidarabine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29984-33-6 | |
Record name | ara-AMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29984-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vidarabine phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vidarabine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIDARABINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.